N-(Cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline: is an organic compound that features a cyclohexylmethyl group attached to an aniline ring, which is further substituted with iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 2-iodo-4-(trifluoromethyl)aniline, is prepared through the iodination of 4-(trifluoromethyl)aniline.
Alkylation: The aniline derivative is then alkylated with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(Cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aniline ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted anilines.
Oxidation Products: Oxidized derivatives of the aniline ring.
Reduction Products: Reduced forms of the aniline ring or the substituents.
Coupling Products: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or a substrate in various catalytic processes.
Biology:
Biological Probes: Utilized in the development of probes for biological studies due to its unique structural features.
Medicine:
Industry:
Materials Science: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- N-(Cyclohexylmethyl)-2-bromo-4-(trifluoromethyl)aniline
- N-(Cyclohexylmethyl)-2-chloro-4-(trifluoromethyl)aniline
- N-(Cyclohexylmethyl)-2-fluoro-4-(trifluoromethyl)aniline
Comparison:
- Halogen Substitution: The iodine atom in N-(Cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline can be replaced by other halogens (bromine, chlorine, fluorine), resulting in compounds with different reactivity and properties.
- Unique Properties: The presence of the trifluoromethyl group and the cyclohexylmethyl group makes this compound unique in terms of its steric and electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-iodo-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3IN/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYXDLKDZCCSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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